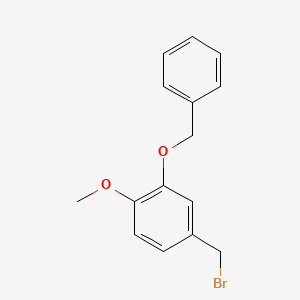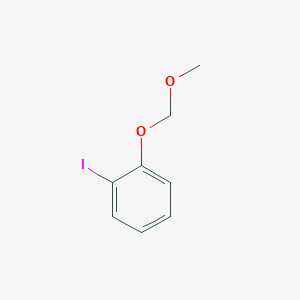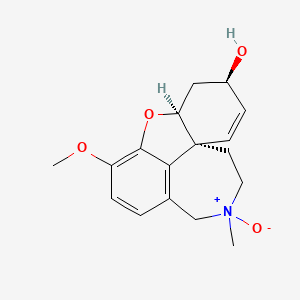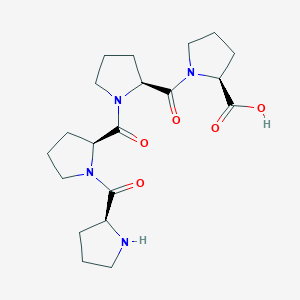
H-Pro-pro-pro-pro-OH
Vue d'ensemble
Description
“H-Pro-pro-pro-pro-OH”, also known as Tetraproline, is a compound that has been used as an internal standard in the quantitative determination of the antihypertensive (ACE-inhibiting) peptides IPP and VPP in cheese by HPLC-MS . It is a synthetic compound and has a molecular weight of 406.48 .
Molecular Structure Analysis
The molecular formula of “H-Pro-pro-pro-pro-OH” is C₂₀H₃₀N₄O₅ . The structure includes four proline residues linked together . The exact 3D conformation was not found in the search results.Chemical Reactions Analysis
“H-Pro-pro-pro-pro-OH” is a proteolytic enzyme that has been shown to have potential applications in drug design . It is able to cleave proteins, such as albumin, at different sites . More specific chemical reactions involving “H-Pro-pro-pro-pro-OH” were not found in the search results.Physical And Chemical Properties Analysis
“H-Pro-pro-pro-pro-OH” has a molecular weight of 406.48 . The compound is synthetic and is stored at temperatures below -15°C . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
H-Pro-pro-pro-pro-OH: A Comprehensive Analysis of Scientific Research Applications
Drug Design and Optimization: “H-Pro-Pro-Pro-Pro-OH” has been identified as a proteolytic enzyme with potential applications in drug design. Its ability to cleave proteins at different sites can be utilized to optimize therapeutic drugs, enhancing their efficacy and specificity .
Food Industry Flavor Analysis: In the food industry, peptides like “H-Pro-pro-pro-pro-OH” are studied for their role in flavor, particularly bitterness. Hydrophobic peptides produced during enzymatic digestion can contribute to the bitter taste in cheese and other foods .
Biochemical Research Enzyme Activity: This peptide may be used as an internal standard or reference in biochemical assays to study enzyme activity, such as in the quantitative determination of antihypertensive peptides in cheese by HPLC-MS .
Metabolic Studies: Research has indicated that compounds like “H-Pro-pro-pro-pro-OH” could be involved in metabolic pathways. For instance, studies on metformin’s effects on proline hydroxylation have mentioned elevated levels of hydroxyproline, suggesting a connection to peptides like "H-Pro-pro-pro-pro-OH" .
Peptide Synthesis: The compound is also relevant in peptide synthesis, where it may be used as a building block or reagent for constructing more complex peptides or proteins for various research applications .
Mécanisme D'action
Target of Action
H-Pro-pro-pro-pro-OH, also known as triproline , is a proteolytic enzyme . Its primary targets are proteins, such as albumin . The role of these targets is to carry out various biological functions, including transport of substances, enzymatic reactions, and cell signaling.
Mode of Action
Triproline interacts with its protein targets by cleaving them at different sites . This cleavage can alter the function of the proteins, leading to changes in the biological processes they are involved in.
Result of Action
The cleavage of proteins by triproline can lead to various molecular and cellular effects. For instance, the cleavage of albumin could potentially alter its ability to transport substances. Additionally, the cleavage of other proteins could affect enzymatic reactions and cell signaling processes .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLHHITRUAXOE-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



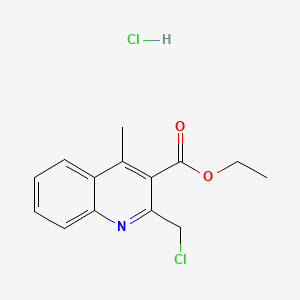



![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
